3-Phenoxy-6-phenylpyridazine-4-carbonitrile
Description
3-Phenoxy-6-phenylpyridazine-4-carbonitrile is a pyridazine derivative characterized by a cyano group at position 4, a phenoxy substituent at position 3, and a phenyl group at position 4. Its molecular formula is C₁₇H₁₁N₃O, with a molar mass of 273.29 g/mol.
Properties
IUPAC Name |
3-phenoxy-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-12-14-11-16(13-7-3-1-4-8-13)19-20-17(14)21-15-9-5-2-6-10-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHAUEIYEGWWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252536 | |
| Record name | 4-Pyridazinecarbonitrile, 3-phenoxy-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338751-72-7 | |
| Record name | 4-Pyridazinecarbonitrile, 3-phenoxy-6-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridazinecarbonitrile, 3-phenoxy-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-6-phenylpyridazine-4-carbonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution Reactions: The phenoxy and phenyl groups are introduced through substitution reactions. This can be achieved by reacting the pyridazine ring with phenol and benzene derivatives under appropriate conditions.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, where a suitable cyanating agent, such as sodium cyanide or potassium cyanide, is used.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-6-phenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted in polar or non-polar solvents depending on the reagents used.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
3-Phenoxy-6-phenylpyridazine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenoxy-6-phenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of 3-Phenoxy-6-phenylpyridazine-4-carbonitrile, highlighting substituent differences and their implications:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in increases lipophilicity and metabolic stability compared to the parent phenoxy group. Chloro substituents (e.g., ) enhance electrophilicity, making these compounds reactive in nucleophilic substitution reactions.
Ring Modifications :
- Replacement of pyridazine with pyrimidine (e.g., ) alters π-π stacking and hydrogen-bonding capabilities, influencing biological target interactions.
Biological Activity
3-Phenoxy-6-phenylpyridazine-4-carbonitrile is a synthetic organic compound characterized by a unique structure that includes a pyridazine ring substituted with a phenoxy group, a phenyl group, and a cyano group at the 4-position. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound belongs to the class of pyridazines, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of both phenoxy and phenyl groups enhances its biological activity, making it a subject of interest for further research.
Herbicidal Properties
Research indicates that this compound exhibits herbicidal activity . Derivatives of pyridazines have shown effectiveness against several weed species at low concentrations. For instance, studies have demonstrated that related compounds can inhibit the growth of certain plants, suggesting potential applications in agriculture as selective herbicides .
Table 1: Herbicidal Activity of Pyridazine Derivatives
| Compound | Target Weeds | Application Rate (g ai/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Various | 750 | >80 |
| Diflufenican | Various | 750 | 70 |
| Compound 2a (related derivative) | Six tested weeds | 750 | >80 |
Therapeutic Potential
In addition to its herbicidal properties, there is ongoing research into the therapeutic potential of this compound. Its structural similarities with known bioactive molecules suggest that it may interact with specific enzymes or receptors relevant to therapeutic applications. Preliminary studies indicate that compounds in this class may exhibit antimicrobial and anticancer activities .
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interference with key biological pathways. For example, its herbicidal effects may result from the inhibition of photosynthetic processes or disruption of metabolic pathways in target plants. In therapeutic contexts, it may target specific signaling pathways involved in cell proliferation or apoptosis in cancer cells .
Case Studies and Research Findings
- Herbicidal Efficacy : A study conducted on various pyridazine derivatives indicated that this compound exhibited significant herbicidal activity against common agricultural weeds when applied at recommended rates. The compound demonstrated over 80% efficacy compared to standard herbicides like diflufenican .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of similar compounds suggest that they may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or altering membrane integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
